molecular formula C₄₅H₅₀D₃NO₁₄ B1160544 Iso Cephalomannine-d3

Iso Cephalomannine-d3

Cat. No.: B1160544
M. Wt: 834.92
Attention: For research use only. Not for human or veterinary use.
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Description

Iso Cephalomannine-d3 is a deuterated isotopologue of Iso Cephalomannine, a structural analog of paclitaxel and cephalomannine. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium at specific positions, typically employed to enhance metabolic stability and serve as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). This modification minimally alters the compound’s chemical behavior while providing distinct mass spectral signatures for precise detection. This compound retains the core structure of cephalomannine, characterized by a baccatin III backbone and a modified side chain, but differs in isotopic composition, enabling its use in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₄₅H₅₀D₃NO₁₄

Molecular Weight

834.92

Synonyms

(αR,βS)-β-(Benzoylamino)-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-12-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]-5-oxo-7,1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Iso Cephalomannine-d3 shares structural and functional similarities with taxane derivatives, particularly paclitaxel-related compounds. Below is a comparative analysis based on chromatographic behavior, side-chain modifications, and functional properties (Table 1).

Table 1: Retention Times and Key Properties of Taxane Derivatives

Compound Retention Time (RT) Relative Retention Time (RRT) Structural Feature
Cephalomannine 0.54 0.2 Baccatin III + sec-butyl side chain
Paclitaxel (Related Compound A) 0.76 0.5 Baccatin III + benzoyl side chain
sec-Butyl analog 0.81 0.2 Modified sec-butyl ester
n-Butyl analog 0.89 0.1 Linear butyl ester substituent
Benzyl analog 1.10 0.4 Aromatic benzyl group
Baccatin VI 1.23 0.2 Deacetylated baccatin core
7-Epipaclitaxel 1.51 0.4 Epimerized C7 hydroxyl group

Data sourced from chromatographic analyses in Pharmacopeial Forum (2007) .

Key Observations:

Chromatographic Behavior: Cephalomannine (RT = 0.54) elutes earlier than paclitaxel analogs due to its less polar sec-butyl side chain. This compound is expected to exhibit a marginally higher RT than non-deuterated cephalomannine due to deuterium’s isotopic effect, though this difference is typically subtle (<0.05 RT units in reversed-phase HPLC) . Side-chain hydrophobicity significantly impacts retention; for example, the benzyl analog (RT = 1.10) shows prolonged elution due to its aromatic group .

Structural Modifications :

  • Unlike analogs with esterified side chains (e.g., sec-butyl or benzyl groups), this compound retains the original cephalomannine structure, with isotopic substitution as the sole variation. This contrasts with compounds like Baccatin VI, which lacks critical acetyl groups, reducing bioactivity .
  • Epimerization (e.g., 7-Epipaclitaxel) or linear side-chain alterations (e.g., n-butyl analog) markedly affect potency and solubility, whereas deuterium substitution in this compound preserves pharmacological activity while improving analytical utility .

Functional Implications: Deuterated compounds like this compound are preferred in tracer studies due to their near-identical chemical properties to non-deuterated counterparts, minimizing experimental variability. In contrast, analogs with bulkier side chains (e.g., pentyl or benzyl) may exhibit altered tubulin-binding affinity or solubility .

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